Benzene, [2-[(2-chloroethyl)thio]ethyl]-
Description
The compound "Benzene, [2-[(2-chloroethyl)thio]ethyl]-" features a benzene ring substituted with a thioethyl group (-SCH2CH2-) that is further functionalized with a 2-chloroethyl (-CH2CH2Cl) moiety. For example, Benzene, (2-chloroethyl) (CAS 622-24-2) shares the 2-chloroethyl substituent but lacks the thioether linkage, with a molecular formula of C8H9Cl and molecular weight of 140.610 g/mol . The thioether-containing analog Benzene, [2-[(1-methylethyl)thio]ethyl] (CAS 54576-42-0) has a molecular weight of 180.310 g/mol (C11H16S) , suggesting that the target compound’s molecular weight would be higher due to the additional chlorine atom.
Properties
CAS No. |
99188-19-9 |
|---|---|
Molecular Formula |
C10H13ClS |
Molecular Weight |
200.73 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C10H13ClS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
VZLPYBXPXHRGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-[(2-chloroethyl)thio]ethyl]- typically involves the reaction of benzene with [2-[(2-chloroethyl)thio]ethyl] chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Benzene, [2-[(2-chloroethyl)thio]ethyl]- follows similar principles but is optimized for large-scale synthesis. This involves using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, [2-[(2-chloroethyl)thio]ethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, [2-[(2-chloroethyl)thio]ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [2-[(2-chloroethyl)thio]ethyl]- involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds. These reactions can affect biological pathways and molecular interactions, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogs
a) Benzene, (2-chloroethyl) (CAS 622-24-2)
- Structure : Benzene + 2-chloroethyl (-CH2CH2Cl).
- Molecular Formula : C8H9Cl.
- Molecular Weight : 140.610 g/mol.
- Key Differences : Lacks the thioether bridge, resulting in lower molecular weight and distinct reactivity. The chloroethyl group is directly attached to the benzene ring, making it more reactive in nucleophilic substitution reactions compared to thioether-linked derivatives .
b) (2-Bromo-1-chloroethyl)benzene (CAS 6622-78-2)
- Structure : Benzene + bromo-chloroethyl (-CH2CHClBr).
- Molecular Formula : C8H7BrCl.
- Molecular Weight : 219.50 g/mol.
- Key Differences : Contains bromine and chlorine on adjacent carbons, increasing steric hindrance and altering electrophilic reactivity. Safety data indicate high toxicity, requiring stringent handling protocols .
c) Benzene, [2-[(1-methylethyl)thio]ethyl] (CAS 54576-42-0)
- Structure : Benzene + thioethyl group with an isopropyl substituent (-SCH2CH2C3H7).
- Molecular Formula : C11H16S.
- Molecular Weight : 180.310 g/mol.
- Key Differences : The branched alkyl chain reduces polarity compared to the linear chloroethyl group in the target compound, impacting solubility and biological activity .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Benzene, (2-chloroethyl) | C8H9Cl | 140.610 | Chloroethyl |
| (2-Bromo-1-chloroethyl)benzene | C8H7BrCl | 219.50 | Bromo-chloroethyl |
| Benzene, [2-[(1-methylethyl)thio]ethyl] | C11H16S | 180.310 | Thioether + isopropyl |
| Target Compound | ~C10H13ClS | ~186.69 (estimated) | Thioether + chloroethyl |
Notes:
- The chloroethyl group enhances electrophilicity, making it reactive in crosslinking or alkylation reactions, similar to compounds in that form pyrimidinones .
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